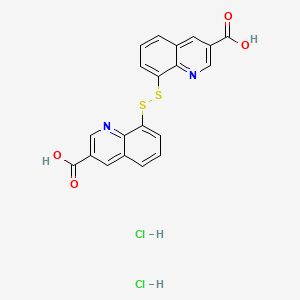![molecular formula C33H20N4O4 B14889802 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, creating a rigid and stable structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) chloride to yield 2,7-dibromofluorene.
Methoxylation: The dibromofluorene is then treated with sodium methoxide to introduce methoxy groups at the 2 and 7 positions.
Spiro Formation: The methoxylated fluorene undergoes a spirocyclization reaction with a suitable reagent, such as a nitrile derivative, to form the spiro linkage.
Nitrile Introduction: Finally, the nitrile groups are introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas, including cancer and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile depends on its specific application:
Photophysical Properties: The spiro linkage and methoxy groups contribute to its high photoluminescence efficiency and stability, making it suitable for use in OLEDs and imaging applications.
Biological Activity: The nitrile groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Similar spiro structure but with bromine atoms instead of methoxy groups.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Contains diphenylamino groups, used as a hole transport material in perovskite solar cells.
Spiro-OMeTAD: A well-known hole transport material in perovskite solar cells, featuring a spiro linkage and methoxy groups.
Uniqueness
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to its combination of methoxy and nitrile functionalities, which provide a balance of electronic properties and reactivity. This makes it a versatile compound for various applications in materials science, biology, and medicine.
特性
分子式 |
C33H20N4O4 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC名 |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
InChI |
InChI=1S/C33H20N4O4/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-12H,1-4H3 |
InChIキー |
FUJBLDKFHPEGTI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C(=C5)OC)C#N)C6=C4C=C(C(=C6)C#N)OC)C=C(C(=C3)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)

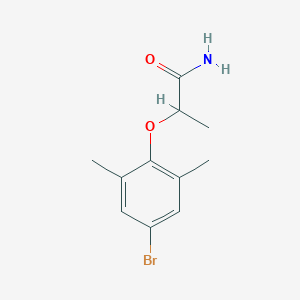
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
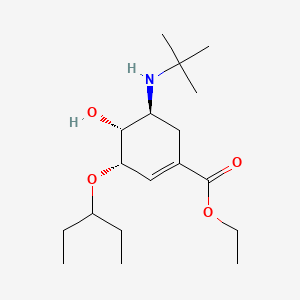

![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
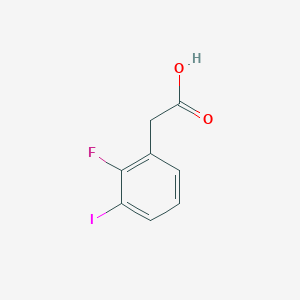
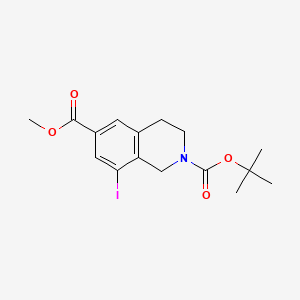
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
